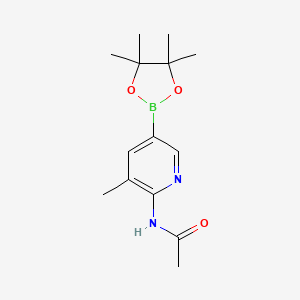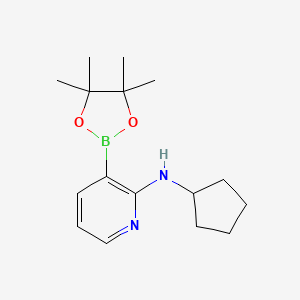
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (CPAP) is a boronic acid pinacol ester that has been used in a variety of scientific research applications. CPAP is a versatile molecule that is easily synthesized and has a wide range of potential applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has a wide range of scientific research applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions. It has also been used as a ligand in coordination chemistry and as a catalyst in the synthesis of polymers. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been used as a catalyst in the synthesis of peptides, as a ligand in the synthesis of organometallic complexes, and as a reagent in the synthesis of heterocycles.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not yet fully understood, but it is thought to involve the formation of a complex between the boronic acid and the pinacol ester. The complex is thought to be stabilized by hydrogen bonding between the boron and the oxygen of the pinacol ester. The complex is then thought to undergo a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester are not yet fully understood. However, studies have shown that it is non-toxic and does not cause any adverse effects in laboratory animals. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been shown to be effective in the synthesis of peptides, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is easily synthesized and is relatively inexpensive. In addition, it is a versatile molecule that can be used in a variety of organic synthesis reactions. However, it is important to note that 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not soluble in water and must be used in an organic solvent.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester. These include the development of new catalysts for organic synthesis reactions, the synthesis of new peptides, and the development of new organometallic complexes. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used in the synthesis of new polymers and as a reagent in the synthesis of heterocycles. Finally, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a ligand in coordination chemistry and as a catalyst in the synthesis of peptides.
Synthesemethoden
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-(cyclopentylamino)pyridine is reacted with 3-bromopyridine in the presence of an acid catalyst to produce 2-(cyclopentylamino)pyridine-3-boronic acid. In the second step, the boronic acid is reacted with pinacol ester in the presence of a base to produce 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZGWTGMWTVNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

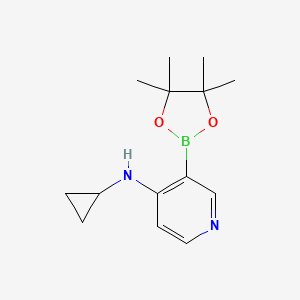
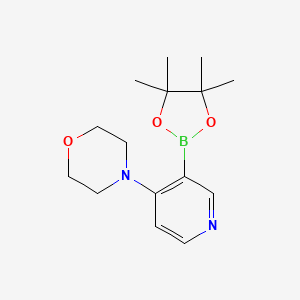
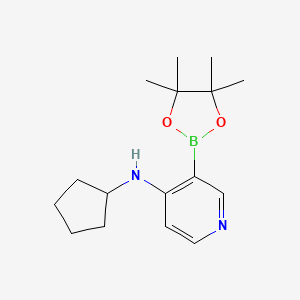
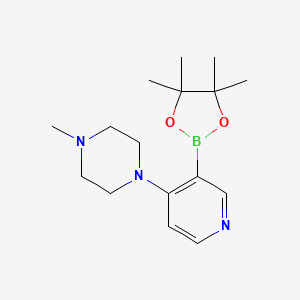
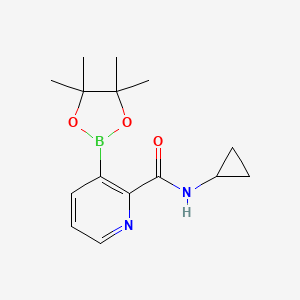
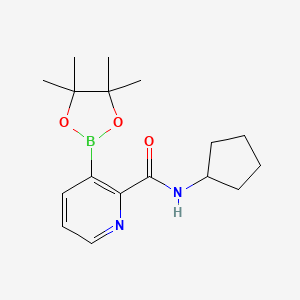
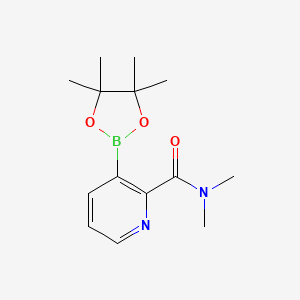



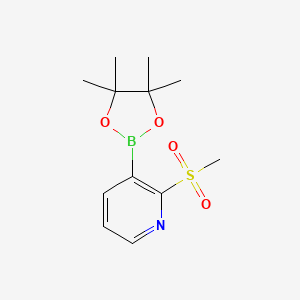
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
